Octyltin Trichloride (CAS 3091-25-6): A Comprehensive Technical Guide
Octyltin Trichloride (CAS 3091-25-6): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Octyltin trichloride (MOTC), an organotin compound with significant applications in industrial chemistry. This document consolidates essential information regarding its physicochemical properties, toxicological profile, synthesis, and analytical methods. It is intended to serve as a core reference for professionals in research and development.
Physicochemical Properties
Octyltin trichloride is an organometallic compound characterized by an eight-carbon alkyl chain attached to a tin atom, which is also bonded to three chlorine atoms.[1] It typically appears as a colorless to pale yellow or brown liquid.[1][2] It is primarily used as a precursor for other organotin compounds and as a catalyst, particularly in polymer chemistry.[1]
Table 1: Physicochemical Data for Octyltin Trichloride
| Property | Value | Source(s) |
| CAS Number | 3091-25-6 | [3][4][5] |
| Molecular Formula | C₈H₁₇Cl₃Sn | [1][3][4] |
| Molecular Weight | 338.29 g/mol | [2][3][4] |
| Appearance | Colorless to pale yellow liquid; Brown fluid | [1][2] |
| Density | 1.43 g/cm³ (at 20 °C); 1.35 g/cm³ | [2][4] |
| Boiling Point | 115 °C | [2] |
| 142 - 143 °C (at 33 hPa) | [5] | |
| 150 - 159 °C (at 10 Torr) | [4] | |
| 299.9 °C (at 760 mmHg) | [3] | |
| Melting Point | Undetermined | [2] |
| Flash Point | 113 °C (closed cup); 135.2 °C | [3][5] |
| Vapor Pressure | 0.00206 mmHg (at 25 °C) | [3] |
| Water Solubility | Not miscible or difficult to mix; 330 μg/L (at 20 °C) | [2][3] |
| Canonical SMILES | CCCCCCCC--INVALID-LINK--(Cl)Cl | [3] |
| InChI Key | INTLMJZQCBRQAT-UHFFFAOYSA-K | [1][4] |
Toxicology and Safety
Organotin compounds, including Octyltin trichloride, are recognized for their potential toxicity. It is crucial to handle this substance with appropriate safety measures in a laboratory or industrial setting.
Hazard Classification and Toxicological Data
Octyltin trichloride is classified as a hazardous substance. It is known to cause severe skin burns and eye damage, is very toxic to aquatic life with long-lasting effects, and is suspected of damaging fertility or the unborn child.[6] Prolonged or repeated exposure may cause damage to organs.[2][6]
Table 2: Toxicological and Safety Data for Octyltin Trichloride
| Parameter | Value | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritation | [6] |
| H318: Causes serious eye damage | [6] | |
| H361: Suspected of damaging fertility or the unborn child | [6] | |
| H372 / H373: Causes damage to organs through prolonged or repeated exposure | [2][6] | |
| H410: Very toxic to aquatic life with long lasting effects | [2] | |
| Acute Oral Toxicity (LD50) | 4,600 mg/kg (rat) | [2] |
| Exposure Routes | Oral, Inhalation, Dermal | [6] |
| Occupational Exposure Limits (as Sn) | TWA: 0.1 mg/m³ | [3][6] |
| STEL: 0.2 mg/m³ (skin) | [3][6] | |
| IDLH: 25 mg/m³ | [6] |
Personal Protective Equipment (PPE)
When handling Octyltin trichloride, the use of comprehensive personal protective equipment is mandatory. This includes:
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields.[7]
-
Skin Protection: Impervious and flame-resistant clothing, along with protective gloves.[7]
-
Respiratory Protection: A full-face respirator if exposure limits are exceeded or irritation is experienced.[7] All handling should be conducted in a well-ventilated area or outdoors.[7]
Synthesis and Experimental Protocols
Synthesis Routes
-
Direct Reaction Method: This process involves the direct reaction of metallic tin with n-octyl chloride. The reaction is typically catalyzed by phosphorus trichloride at elevated temperatures (180-200 °C). The product is a mixture of di-n-octyltin dichloride and mono-n-octyltin trichloride, which requires subsequent purification.
-
Redistribution Reaction: A common industrial method is the redistribution (or comproportionation) reaction between tetraoctyltin (Sn(C₈H₁₇)₄) and tin tetrachloride (SnCl₄). By controlling the stoichiometry of the reactants, a mixture of octyltin chlorides is produced, from which the trichloride species can be purified.
-
Alkylation of Tin Tetrachloride: This route involves the alkylation of tin tetrachloride using organometallic reagents, such as trioctyl aluminum compounds. The reaction must be carefully controlled to favor the formation of the mono-octyltin product. The purification of Octyltin trichloride from the resulting mixture can be achieved by extraction with an aqueous phase containing halide ions.
Analytical Experimental Protocol: GC-MS
The quantification of Octyltin trichloride in various matrices, such as consumer products or environmental samples, is commonly performed using Gas Chromatography coupled with Mass Spectrometry (GC-MS) after a derivatization step.
Objective: To determine the concentration of Octyltin trichloride in a sample.
Methodology:
-
Sample Preparation (Migration):
-
A sample migration step is performed to simulate the leaching of the compound from a solid matrix. This often involves incubation in a dilute hydrochloric acid solution (e.g., 0.07 M HCl) to mimic gastric digestion, particularly for toy materials as per regulation EN71-3.
-
-
Derivatization:
-
Organotin chlorides are polar and require derivatization to become volatile for GC analysis. A common method is ethylation using sodium tetraethylborate (NaBEt₄).
-
Procedure:
-
Take a 5 mL aliquot of the migration solution.
-
Add an internal standard (e.g., a deuterated organotin compound like Tributyl-d27-tin chloride).
-
Adjust the pH to ~4.7 using an acetate buffer.
-
Add 0.5 mL of 2% (w/v) sodium tetraethylborate solution.
-
Immediately add 2 mL of hexane.
-
Vortex vigorously for 30 minutes to facilitate the derivatization and extraction of the now ethylated, non-polar octyltin species into the hexane layer.
-
Allow the phases to separate.
-
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the hexane supernatant into the GC-MS system.
-
Gas Chromatograph (GC) Conditions (Example):
-
Column: Agilent VF-XMS (60 m x 0.25 mm i.d. x 0.25 µm) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program: An appropriate temperature gradient is used to separate the derivatized organotin compounds.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Precursor and product ions for ethylated Octyltin trichloride would be selected.
-
-
-
Quantification:
-
A calibration curve is generated using standards of Octyltin trichloride that have undergone the same derivatization and extraction procedure.
-
The concentration in the sample is determined by comparing its peak area (relative to the internal standard) against the calibration curve.
-
Mechanism of Action and Signaling Pathways
The biological activity of Octyltin trichloride is understood in the broader context of organotin compound toxicity, which primarily targets the immune and nervous systems. In its catalytic applications, it functions as a Lewis acid.
Immunotoxic Mechanism
Organotin compounds are known to induce immunotoxicity, particularly through thymic atrophy. This is achieved by suppressing the proliferation of immature thymocytes and inducing programmed cell death (apoptosis) in mature ones.[1] While specific studies on Octyltin trichloride are limited, the pathway is well-documented for related compounds like tributyltin. The proposed mechanism involves the generation of intracellular reactive oxygen species (ROS), which disrupts mitochondrial function and initiates a caspase-dependent apoptotic cascade.[1]
Caption: Proposed immunotoxic pathway of organotins leading to thymocyte apoptosis.
Catalytic Mechanism (Lewis Acid)
In chemical synthesis, such as the formation of polyurethanes, organotin compounds like Octyltin trichloride function as Lewis acids. The tin atom, being electron-deficient, coordinates with electron-rich atoms (like oxygen or nitrogen) in the reactants (e.g., an alcohol and an isocyanate). This coordination activates the reactants, lowering the energy barrier for the reaction and increasing the reaction rate.
Caption: Lewis acid catalytic mechanism of Octyltin trichloride in urethane formation.
References
- 1. researchgate.net [researchgate.net]
- 2. KR20170097756A - Method for purifying mono-octyl tin trichloride - Google Patents [patents.google.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. CN1040538C - Method for preparation of 3-chloropropyl trichloro-silane - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US3872143A - Process for the preparation of a mixture of n-octyltin chlorides which is entirely free from tri-n-octyltin chloride - Google Patents [patents.google.com]
